molecular formula C10H12BNO3 B13140659 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

Cat. No.: B13140659
M. Wt: 205.02 g/mol
InChI Key: PDPFDHCTBXOPQT-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process. The overall yield of the reaction can vary significantly, ranging from 19% to 98%, depending on the specific reactants and conditions used .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is unique due to its specific structural features and its ability to selectively inhibit leucyl-tRNA synthetase in mycobacteria. This selectivity makes it a promising candidate for developing new antimicrobial agents .

Biological Activity

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C10H13BN2O5S
  • Molecular Weight : 284.10 g/mol
  • CAS Number : 1268335-84-7
  • Structure : The compound features a boron-containing heterocycle, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in cells:

  • Inhibition of Protein Kinases : Preliminary studies suggest that this compound may act as a modulator of protein kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating a potential role as an antimicrobial agent.
  • Induction of Apoptosis : Research indicates that it may promote programmed cell death in cancer cells through oxidative stress mechanisms.

Antimicrobial Activity

The compound has been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis and other strains. The minimum inhibitory concentration (MIC) values were assessed using microplate Alamar Blue assay (MABA). Notably:

CompoundMIC (µg/mL)Target Bacteria
Compound A12.14Mtb H37Rv
Compound B49.20Mtb H37Ra
Compound C155.26M. smegmatis

These results indicate that the compound exhibits promising activity against multi-drug-resistant strains .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that compounds structurally related to this compound significantly inhibited cell proliferation. The mechanism was linked to increased reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity Against MDR Strains

A recent evaluation of antimycobacterial activity highlighted that derivatives similar to this compound maintained efficacy against MDR strains of Mtb. The observed MIC values indicated that these compounds could serve as alternatives to traditional therapies .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide

InChI

InChI=1S/C10H12BNO3/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H2,12,13)

InChI Key

PDPFDHCTBXOPQT-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)N)O

Origin of Product

United States

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